Phthalic-13C6 Anhydride
CAS No.: 1173019-01-6
Cat. No.: VC0052745
Molecular Formula: C₂¹³C₆H₄O₃
Molecular Weight: 154.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1173019-01-6 |
|---|---|
| Molecular Formula | C₂¹³C₆H₄O₃ |
| Molecular Weight | 154.07 |
Introduction
Chemical Identity and Structure
Phthalic-13C6 Anhydride maintains the same core structure as conventional phthalic anhydride but incorporates six carbon-13 isotopes in the benzene ring. This isotopic labeling provides distinct spectroscopic properties while maintaining similar chemical reactivity to the unlabeled compound.
Molecular Properties
The incorporation of six carbon-13 isotopes results in unique identifying properties that distinguish Phthalic-13C6 Anhydride from regular phthalic anhydride . The following table presents the key molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | 13C6C2H4O3 |
| Molecular Weight | 154.071 g/mol |
| CAS Number | 1173019-01-6 |
| IUPAC Name | 2-benzofuran-1,3-dione (with carbon-13 isotopes) |
| SMILES | O=C1OC(=O)[13c]2[13cH][13cH][13cH][13cH][13c]12 |
| InChI | InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
The molecular structure features a benzene ring with all six carbon atoms labeled with 13C isotopes, fused to a five-membered ring containing two carbonyl groups and an oxygen atom . This specific labeling pattern creates a molecular weight approximately 6 mass units higher than conventional phthalic anhydride due to the additional neutrons in the carbon-13 isotopes .
Synthesis and Production
The production of Phthalic-13C6 Anhydride requires specialized techniques to ensure proper incorporation of carbon-13 isotopes into the molecular structure.
Purification Methods
Once synthesized, Phthalic-13C6 Anhydride requires purification to achieve the high purity levels (>95%) necessary for analytical applications . Purification methods likely mirror those used for conventional phthalic anhydride, including:
-
Vacuum distillation to remove low and high boiling impurities
-
Recrystallization from appropriate solvents
-
Sublimation, which takes advantage of phthalic anhydride's ability to convert directly from solid to vapor phase when heated
Applications and Uses
Phthalic-13C6 Anhydride serves as a valuable tool across multiple scientific disciplines due to its unique isotopic composition.
Analytical Chemistry Applications
The primary value of Phthalic-13C6 Anhydride lies in its utility as a reference material in analytical chemistry:
-
Mass Spectrometry: The distinctive mass fragmentation pattern created by the six 13C atoms enables precise identification and quantification in complex matrices
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C-labeled carbons provide enhanced signals in 13C NMR, allowing for detailed structural analysis and studies of reaction mechanisms
-
Internal Standard: The compound serves as an isotopically labeled internal standard for quantitative analysis of phthalic anhydride and related compounds in environmental and biological samples
These analytical applications benefit from the identical chemical behavior but distinct spectroscopic signature of the 13C-labeled compound compared to natural abundance phthalic anhydride.
Research Applications
Beyond analytical chemistry, Phthalic-13C6 Anhydride finds applications in various research domains:
-
Metabolic Studies: The isotope labeling enables tracking of the compound and its metabolites through biological systems, providing insights into degradation pathways and metabolism of phthalic anhydride derivatives
-
Reaction Mechanism Investigations: Researchers can use the labeled compound to study reaction mechanisms, determining the fate of specific carbon atoms during chemical transformations
-
Environmental Monitoring: The distinct isotopic signature allows tracking of phthalic anhydride and its derivatives in environmental samples, supporting studies on environmental fate and transport
-
Materials Science: Isotope labeling can provide insights into polymer formation and structure when phthalic anhydride derivatives are used in polymerization reactions
The compound's ability to be unambiguously identified and quantified in complex mixtures makes it particularly valuable for these research applications.
Chemical Reactivity
Phthalic-13C6 Anhydride exhibits chemical reactivity similar to conventional phthalic anhydride, with the carbon-13 isotopes having minimal impact on reaction pathways but providing a traceable signature through reactions.
Esterification and Amidation
Phthalic-13C6 Anhydride can react with alcohols to form phthalate esters and with amines to form amides or imides:
-
With alcohols (ROH): Forms mono- and diesters, important in plasticizer synthesis
-
With amines (RNH2): Forms phthalamic acids initially, which can further react to form phthalimides under appropriate conditions
These reactions are particularly valuable when isotopic labeling is required to track the fate of phthalate derivatives in biological or environmental systems.
Comparative Analysis
Understanding how Phthalic-13C6 Anhydride differs from conventional phthalic anhydride provides context for its specialized applications.
Isotopic vs. Conventional Phthalic Anhydride
The following table presents a comparative analysis of Phthalic-13C6 Anhydride and conventional phthalic anhydride :
| Property | Conventional Phthalic Anhydride | Phthalic-13C6 Anhydride |
|---|---|---|
| Molecular Formula | C8H4O3 | 13C6C2H4O3 |
| Molecular Weight | 148.12 g/mol | 154.071 g/mol |
| Mass Spectrum | Standard fragmentation pattern | Shifted fragmentation pattern (+6 m/z for fragments containing all labeled carbons) |
| 13C NMR Spectrum | Natural abundance 13C signals (~1.1%) | Enhanced signals for labeled positions |
| Applications | Industrial production of plasticizers, resins | Research, analytical standards, metabolic studies |
| Production Scale | Industrial (millions of tonnes per year) | Laboratory scale |
| Cost | Relatively inexpensive | Significantly higher cost due to isotope enrichment |
The key advantage of Phthalic-13C6 Anhydride is its ability to be distinguished from natural abundance phthalic anhydride in analytical applications while maintaining identical chemical behavior.
Other Isotope-Labeled Variants
Phthalic-13C6 Anhydride is one of several isotope-labeled variants of phthalic anhydride, each with specific applications:
-
Phthalic Anhydride (Phenyl-13C6, D4): Contains six 13C atoms in the phenyl ring and four deuterium atoms, providing additional mass differentiation for specialized analytical applications
-
Phthalic Anhydride-13C: May refer to variants with fewer 13C atoms at specific positions
These different labeling patterns allow researchers to select the most appropriate isotope-labeled variant for specific analytical or research requirements .
| Specification | Typical Value |
|---|---|
| Purity | >95% (GC) |
| Isotopic Enrichment | 99 atom% 13C at labeled positions |
| Format | Neat (solid) |
| Package Size | Typically 10-100 mg |
| Country of Origin | Various (e.g., CANADA ) |
These specifications ensure the compound's suitability for analytical applications requiring high purity and isotopic enrichment .
Phthalic-13C6 Anhydride represents a specialized tool in the analytical chemist's arsenal, offering the chemical versatility of phthalic anhydride with the added advantage of isotopic traceability. Its incorporation of six carbon-13 isotopes creates a distinct spectroscopic signature while maintaining chemical behavior nearly identical to the natural abundance compound. This unique combination makes it invaluable for applications ranging from metabolic studies to environmental monitoring, reaction mechanism investigations, and analytical reference standards.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume